molecular formula C9H15ClN4 B1368091 N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride CAS No. 950649-10-2

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Cat. No. B1368091
M. Wt: 214.69 g/mol
InChI Key: AOQWLUWWMVCOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” is an organic compound with the chemical formula C9H14N4. It is also known as “1-(pyrimidin-2-yl)piperidin-4-amine hydrochloride” and “1- (2-PYRIMIDINYL)-4-PIPERIDINAMINE”. The compound has a molecular weight of 178.24 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” consists of a pyrimidine ring attached to a piperidine ring. The InChI code for the compound is "1S/C9H14N4/c10-8-2-6-13 (7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2" .


Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” is a solid compound. It has a molecular weight of 178.24 g/mol and a computed XLogP3-AA value of 0.3, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

    Pharmaceutical Applications

    • Field : Pharmaceutical Industry
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods : The current scientific literature focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

    Protein Kinase B (PKB or Akt) Inhibitors

    • Field : Cancer Research
    • Application : Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival. Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
    • Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
    • Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

    Antioxidant and Metal Chelating Properties

    • Field : Biochemistry
    • Application : Certain piperidine derivatives have been found to exhibit antioxidant and metal chelating properties . This could be potentially useful in the development of treatments for diseases caused by oxidative stress or metal ion imbalance .
    • Methods : The introduction of a piperidine moiety into a previously reported lead compound resulted in improved brain exposure of the resulting dual inhibitor .
    • Results : The compound showed antioxidant and metal chelating properties .

    Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : Piperidine derivatives have been used in the design and synthesis of anti-tubercular agents . These compounds could potentially be used in the treatment of tuberculosis .
    • Methods : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Results : The results of this study are not specified in the source .

    Synthetic Medicinal Blocks

    • Field : Medicinal Chemistry
    • Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their synthesis has long been widespread .
    • Methods : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

    Antioxidant and Metal Chelating Properties

    • Field : Biochemistry
    • Application : Liu et al. expanded this field with 4-N-phenylaminoquinoline derivative 14 via piperidine moiety introduction to a previously reported lead compound .
    • Methods : Piperidine incorporation improved the brain exposure of the resulting dual inhibitor .
    • Results : The compound showed antioxidant and metal chelating properties .

Future Directions

The future directions for research on “N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” could involve further exploration of its potential inhibitory effects on kinases and its potential applications in cancer treatment .

properties

IUPAC Name

N-piperidin-4-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQWLUWWMVCOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599444
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

CAS RN

950649-10-2
Record name N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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